Boc-Phe-Gly-Gly-OH

Description

BenchChem offers high-quality Boc-Phe-Gly-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe-Gly-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQGOADLZZCJJG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Boc-L-Phenylalanyl-glycyl-glycine (Boc-Phe-Gly-Gly-OH)

Introduction

Boc-L-Phenylalanyl-glycyl-glycine, abbreviated as Boc-Phe-Gly-Gly-OH, is a protected tripeptide of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Comprising the amino acid sequence Phenylalanine-Glycine-Glycine, it features a tert-butyloxycarbonyl (Boc) group protecting the N-terminus of phenylalanine and a free carboxylic acid at the C-terminus of the final glycine residue. This strategic protection renders the molecule an invaluable building block for the stepwise synthesis of more complex peptides, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.

The physicochemical properties of Boc-Phe-Gly-Gly-OH are paramount as they dictate its reactivity, solubility in coupling and cleavage reagents, purification strategy, and ultimately, its utility in synthetic workflows. The Boc protecting group, for instance, enhances solubility in organic solvents and is readily cleaved under acidic conditions, providing orthogonal protection schemes essential for complex peptide assembly. This guide offers a comprehensive analysis of the core physicochemical attributes of Boc-Phe-Gly-Gly-OH, providing researchers and drug development professionals with the technical insights required for its effective application.

Core Molecular Attributes

The fundamental identity of Boc-Phe-Gly-Gly-OH is defined by its structure and molecular formula. These attributes are the foundation for all other physical and chemical properties.

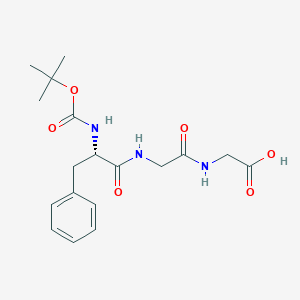

Chemical Structure

Caption: Chemical structure of Boc-Phe-Gly-Gly-OH.

The structure consists of an L-phenylalanine residue whose α-amino group is protected by a Boc moiety, followed by two glycine residues. The sequence terminates with a free carboxylic acid group, which is the reactive site for subsequent peptide bond formation.

Key Identifiers and Properties

The following table summarizes the primary molecular and chemical identifiers for Boc-Phe-Gly-Gly-OH.

| Property | Value | Source |

| IUPAC Name | N-[(tert-Butoxy)carbonyl]-L-phenylalanyl-glycyl-glycine | N/A |

| CAS Number | 103340-16-5 | [1][2] |

| Molecular Formula | C₁₈H₂₅N₃O₆ | [1] |

| Molecular Weight | 379.41 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |

Physicochemical and Thermodynamic Properties

These properties are critical for predicting the behavior of the tripeptide in various experimental conditions, from reaction setups to purification and formulation.

| Property | Value | Significance & Experimental Context |

| Melting Point | No experimental data available. (For context, related Boc-Gly-Gly-Gly-OH melts at 150-153 °C[3] and Boc-Phe-Gly-OH at 155-165 °C[4]) | A sharp melting point range is a key indicator of purity. The lack of a reported value suggests it may decompose upon heating or has not been extensively characterized. Differential Scanning Calorimetry (DSC) would be the standard method for an accurate determination. |

| Boiling Point | 717.9 ± 60.0 °C (Predicted) | This is a predicted value as peptides typically decompose before boiling under atmospheric pressure. It has limited practical application. |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | This predicted value can be useful for estimations in process chemistry and formulation calculations. |

| pKa | 3.33 ± 0.10 (Predicted) | This value corresponds to the acidity of the terminal carboxylic acid (-COOH).[2] At a physiological pH of ~7.4, this group will be fully deprotonated (-COO⁻), rendering the molecule negatively charged. This is a critical factor for designing purification strategies like ion-exchange chromatography and for understanding receptor interactions. |

| logP (Octanol/Water) | No experimental data available. (Calculated logP for the related Boc-Phe-Gly-OH is 1.5[5]) | The partition coefficient (logP) is a measure of lipophilicity. A positive value indicates a preference for a nonpolar environment. This parameter is crucial for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including membrane permeability and bioavailability. |

Solubility Profile

The solubility of Boc-Phe-Gly-Gly-OH is a direct consequence of its structure: the hydrophobic Boc and phenyl groups are contrasted by the polar peptide backbone and the ionizable C-terminal acid.

-

Water: Generally insoluble, especially at neutral or acidic pH where the carboxyl group is not fully ionized.

-

Organic Solvents: Expected to be soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), which are common solvents for peptide synthesis.[6] It is also likely soluble in alcohols like methanol and ethanol, particularly with gentle heating.

From the Scientist's Bench: Causality Behind Solubility

The large, greasy Boc and phenyl groups dominate the molecule's character, making it poorly soluble in water.[6] However, in solvents like DMF and DMSO, the solvent molecules can effectively solvate both the hydrophobic regions and the polar peptide bonds, leading to good solubility. When performing a coupling reaction, ensuring complete dissolution in the reaction solvent (e.g., DMF) is critical. If solubility is poor, the reaction kinetics will be slow and incomplete coupling can occur, leading to deletion sequences that are difficult to remove during purification.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of Boc-Phe-Gly-Gly-OH before its use in synthesis.

Caption: Quality control workflow for Boc-Phe-Gly-Gly-OH.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of peptides and protected amino acids.[7][8] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Field-Proven Protocol: Purity Analysis by RP-HPLC

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 column can also be effective.[9]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, sharpening peaks by neutralizing the negative charge of the carboxylate and improving peak shape.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). Rationale: ACN is the organic modifier used to elute the hydrophobic peptide from the C18 column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 220 nm. Rationale: These wavelengths correspond to the absorbance of the peptide bonds.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Boc-Phe-Gly-Gly-OH.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to ensure complete dissolution.

-

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A typical specification is ≥98%.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to unequivocally confirm the molecular weight of the compound.

-

Expected Ions:

-

[M+H]⁺: 380.18 (Calculated for C₁₈H₂₆N₃O₆⁺)

-

[M+Na]⁺: 402.16 (Calculated for C₁₈H₂₅N₃O₆Na⁺)

-

-

Rationale: The observation of these ions provides high confidence in the identity of the synthesized material. The high mass accuracy of modern instruments (e.g., TOF or Orbitrap) can further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural confirmation. While a specific spectrum for this exact compound is not publicly available, the expected signals can be predicted based on its structure.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~2.8-3.1 ppm (multiplet, 2H): The β-protons (CH₂) of the phenylalanine side chain.

-

~3.7-3.9 ppm (multiplet, 4H): The α-protons (CH₂) of the two glycine residues.

-

~4.2-4.4 ppm (multiplet, 1H): The α-proton (CH) of the phenylalanine residue.

-

~7.2-7.4 ppm (multiplet, 5H): The five aromatic protons of the phenylalanine ring.

-

~7.0-8.5 ppm (multiplets, 3H): The three amide (NH) protons, which may be broad and their chemical shift is solvent and concentration dependent.

-

~12.5 ppm (broad singlet, 1H): The acidic proton of the terminal carboxylic acid.

-

Experimental Determination Protocols

For properties where only predicted data is available, the following standard, self-validating protocols can be employed for experimental determination.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

-

Preparation: Accurately prepare a ~10 mM solution of Boc-Phe-Gly-Gly-OH in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if needed for solubility.

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the peptide solution with a standardized solution of 0.1 M NaOH.

-

Data Acquisition: Record the pH after each incremental addition of NaOH.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The first derivative of the titration curve will show a maximum at the equivalence point.

Protocol: LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for measuring lipophilicity.[10][11]

Caption: Workflow for LogP determination via the shake-flask method.

-

Phase Preparation: Prepare two solutions: n-octanol saturated with pH 7.4 phosphate buffer, and pH 7.4 phosphate buffer saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of Boc-Phe-Gly-Gly-OH to a vial containing known volumes of the two prepared phases.

-

Equilibration: Cap the vial and shake vigorously for several hours (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[12]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

Boc-Phe-Gly-Gly-OH is a foundational reagent in peptide chemistry. A thorough understanding of its physicochemical properties—molecular weight, solubility, pKa, and lipophilicity—is not merely academic but essential for the practical design of robust synthetic strategies, the development of effective purification protocols, and the prediction of its behavior in biological systems. The data and protocols presented in this guide provide the necessary technical foundation for researchers to confidently and efficiently utilize this versatile tripeptide in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). Boc-Gly-Gly-Phe-Gly-OH acetate. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Boc-Phe-Gly-OH. Retrieved January 23, 2026, from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols (pp. 21-53). Humana Press. Available at: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 23, 2026, from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 23, 2026, from [Link]

-

Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved January 23, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 23, 2026, from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.

-

ResearchGate. (2021). Peptide purification using HPLC?. Retrieved January 23, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 23, 2026, from [Link]

-

CD Genomics. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved January 23, 2026, from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved January 23, 2026, from [Link]

-

CrystEngComm. (2018). Unique crystallographic signatures of Boc-Gly-Phe-Phe-OMe and Boc-Gly-Phg-Phe-OMe and their self-association. Retrieved January 23, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. BOC-PHE-GLY-GLY-OH | 103340-16-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Phe-Gly-OH | C16H22N2O5 | CID 7014899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. researchgate.net [researchgate.net]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. waters.com [waters.com]

Navigating Peptide Synthesis: A Technical Guide to N-tert-butoxycarbonyl-L-phenylalanyl-glycyl-glycine and Its Analogs

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide chemistry and drug development, N-protected tripeptides serve as fundamental building blocks for constructing complex therapeutic and research-grade peptides. The specific sequence, N-tert-butoxycarbonyl-L-phenylalanyl-glycyl-glycine, represents a classic example of a protected peptide fragment. However, a comprehensive survey of chemical literature and databases reveals that while this specific sequence is of interest, its close analog, N-tert-butoxycarbonyl-L-phenylalanyl-glycine (Boc-Phe-Gly-OH) , is more extensively documented and commercially available.[1][2][3] This guide will therefore focus on Boc-Phe-Gly-OH as a representative and foundational molecule to explore the core principles of its handling, application, and synthesis. The methodologies and chemical logic discussed herein are directly applicable to the originally mentioned tripeptide and a wide array of other Boc-protected peptide fragments.

This document provides a senior application scientist's perspective on the utilization of such compounds, emphasizing not just the procedural steps but the underlying chemical principles that ensure experimental success and reproducibility. We will delve into the identity and properties of Boc-Phe-Gly-OH, its central role in solid-phase peptide synthesis (SPPS), and provide detailed, validated protocols for its application.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of its effective application. N-tert-butoxycarbonyl-L-phenylalanyl-glycine is a dipeptide derivative where the N-terminus of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group.[4] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis.[5]

Nomenclature and Synonyms

The compound is known by several names and identifiers, critical for accurate sourcing and literature review. The systematic IUPAC name is 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid.[2] Common synonyms and identifiers are cataloged below for ease of reference.

| Identifier Type | Value | Source |

| Common Name | Boc-Phe-Gly-OH | [2] |

| Systematic Name | (S)-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino]acetic acid | [3] |

| CAS Number | 25616-33-5 | [2] |

| PubChem CID | 7014899 | [2] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [2] |

| Molecular Weight | 322.36 g/mol | [2] |

Physicochemical Data

The physical properties of Boc-Phe-Gly-OH dictate its storage, handling, and reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [4] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Storage Temperature | -20°C for long-term storage | [4] |

Section 2: The Role of Boc-Phe-Gly-OH in Peptide Synthesis

The primary application of Boc-Phe-Gly-OH is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, allowing for its selective removal without compromising the integrity of the growing peptide chain or other protecting groups, a concept known as orthogonality.[1][5] The Boc/Bzl (benzyl-type side-chain protection) strategy, while not strictly orthogonal, is a well-established method where the Boc group is removed with moderate acid (like trifluoroacetic acid), while side-chain protecting groups require a much stronger acid (like HF) for cleavage.[1][6]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][5] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps.

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Section 3: Core Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes the rationale, ensuring that the researcher understands the "why" behind the "how," allowing for intelligent troubleshooting and adaptation.

Protocol 1: N-α-Boc Deprotection

This procedure details the removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

Causality: Trifluoroacetic acid (TFA) is used at a concentration sufficient to cleave the acid-sensitive Boc group while leaving the more stable benzyl-type side-chain protecting groups and the resin linkage intact.[1][7]

Methodology:

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes in a suitable reaction vessel.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[7] This removes residual solvents and prepares the resin for the main deprotection step.

-

Deprotection: Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 20-30 minutes at room temperature.[7]

-

Mechanism Insight: The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[8][9]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of TFA and the cleaved Boc byproducts.

-

Neutralization: To proceed with the next coupling step, the resulting ammonium trifluoroacetate salt must be neutralized. Wash the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) in DCM, for 5-10 minutes (2 times).

-

Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base and prepare for the coupling reaction.

Caption: Simplified mechanism of DCC/HOBt mediated peptide bond formation.

Section 4: Conclusion and Future Perspectives

N-tert-butoxycarbonyl protected amino acids and dipeptides like Boc-Phe-Gly-OH are indispensable tools in the synthesis of peptides for research and pharmaceutical development. A thorough understanding of the underlying chemical principles of the Boc-SPPS workflow, particularly the deprotection and coupling steps, is paramount for achieving high-purity, high-yield synthesis of target peptides. The protocols and mechanisms detailed in this guide provide a robust framework for scientists to approach peptide synthesis with confidence and precision. As the demand for complex and modified peptides grows, a mastery of these fundamental techniques will continue to be a critical asset in the field of drug discovery and biotechnology.

References

-

Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10873788, 2-(((2S)-2-((2-((2-((2-methylpropan-2-yl)oxycarbonylamino)acetyl)amino)acetyl)amino)-3-phenylpropanoyl)amino)acetic acid. Retrieved from [Link]

-

Aapptec (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7014899, Boc-Phe-Gly-OH. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 155977599, Boc-Gly-Gly-Phe-Gly-OH acetate. Retrieved from [Link]

-

PMC Isochem (n.d.). Boc-Phenylalanine Glycine. Retrieved from [Link]

-

Common Organic Chemistry (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ResearchGate (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

Master Organic Chemistry (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Wikipedia (n.d.). Carbodiimide. Retrieved from [Link]

-

Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-Phe-Gly-OH | C16H22N2O5 | CID 7014899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Phenylalanine Glycine | PMC Isochem [pmcisochem.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chempep.com [chempep.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Phe-Gly-Gly Tripeptide: A Core Motif in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide sequence Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) represents a cornerstone in the design of sophisticated bioconjugates and targeted therapeutic systems. While seemingly simple in its composition, the unique interplay of its constituent amino acids imparts a precise set of biochemical and structural properties that are highly advantageous in the field of drug delivery. The bulky, hydrophobic Phenylalanine residue serves as a recognition element for specific proteases, while the dual Glycine residues provide conformational flexibility and influence solubility. This guide offers a comprehensive exploration of the Phe-Gly-Gly sequence, delving into its fundamental physicochemical characteristics, the kinetics of its enzymatic cleavage, detailed protocols for its chemical synthesis, and its critical role as a cleavable linker in antibody-drug conjugates (ADCs). By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the potential of the Phe-Gly-Gly motif in next-generation therapeutics.

Foundational Biochemistry and Physicochemical Properties

The Phe-Gly-Gly sequence is defined by the N-terminal Phenylalanine (Phe), followed by two consecutive Glycine (Gly) residues. This arrangement gives rise to a unique combination of properties that are central to its function in biological systems and engineered constructs.

The Phenylalanine residue, with its aromatic side chain, introduces a significant hydrophobic character to the N-terminus of the peptide. This hydrophobicity is a key determinant in the interaction of the peptide with the active sites of certain enzymes, particularly proteases that exhibit a preference for hydrophobic residues at specific positions. In contrast, the two Glycine residues, being the smallest and most flexible of the amino acids, impart a high degree of conformational freedom to the peptide backbone. This flexibility can be crucial for allowing the peptide to adopt the optimal conformation for binding to its target enzyme.

Table 1: Physicochemical Properties of the Phe-Gly-Gly Tripeptide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O₄ | |

| Molecular Weight | 279.29 g/mol | |

| Isoelectric Point (pI) | ~5.5-6.0 (Calculated) | N/A |

| Solubility | Soluble in aqueous solutions | General peptide knowledge |

Enzymatic Cleavage: The Cornerstone of Targeted Release

A primary application of the Phe-Gly-Gly sequence in drug development is its role as an enzymatically cleavable linker. This functionality is predicated on its susceptibility to hydrolysis by specific proteases that are often upregulated in the microenvironment of diseased tissues, such as tumors.

Cathepsin B-Mediated Cleavage

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of cancers.[1] It functions optimally in the acidic environment of the lysosome (pH 4.5-5.5) and exhibits a distinct substrate specificity.[2][3] Cathepsin B primarily acts as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of polypeptide chains.[2][4][5] The Phe-Gly-Gly sequence, while not a classic dipeptidyl carboxypeptidase substrate, is recognized and cleaved by Cathepsin B, typically between the Phenylalanine and the first Glycine residue.

The specificity of Cathepsin B is influenced by the amino acid residues at the P2 and P1 positions relative to the scissile bond. While detailed kinetic data for the Phe-Gly-Gly sequence is not extensively published, studies on analogous sequences provide valuable insights. For instance, the closely related Gly-Gly-Phe-Gly (GGFG) linker, used in the highly successful ADC, Trastuzumab deruxtecan, is efficiently cleaved by both Cathepsin B and Cathepsin L.[6][7] In this context, Cathepsin L has been shown to be significantly more efficient at cleaving the GGFG linker than Cathepsin B.[6]

Diagram 1: Cathepsin B Cleavage of a Phe-Gly-Gly Linker in an ADC

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iphasebiosci.com [iphasebiosci.com]

Methodological & Application

Application Note & Protocols: Strategic Selection of Coupling Reagents for the Synthesis of Boc-Phe-Gly-Gly-OH

Abstract

The synthesis of the tripeptide Boc-Phe-Gly-Gly-OH serves as an excellent model for addressing fundamental challenges in solid-phase peptide synthesis (SPPS), namely the preservation of stereochemical integrity and ensuring high coupling efficiency. The choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the formation of side products. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of common coupling reagents for this sequence. We will explore the mechanistic nuances of carbodiimide, aminium/uronium, and phosphonium-based reagents, offering field-proven insights and step-by-step protocols to empower rational experimental design.

Introduction: The Synthetic Challenge of Boc-Phe-Gly-Gly-OH

Peptide synthesis is a process of sequential amide bond formation.[1][2][3] While seemingly straightforward, the synthesis of even a simple tripeptide like Boc-Phe-Gly-Gly-OH presents two primary challenges that necessitate careful selection of the coupling strategy:

-

Racemization of Phenylalanine: The activation of the carboxylic acid of an N-protected amino acid, such as Boc-L-Phe-OH, increases the acidity of its α-proton. This can lead to epimerization through direct enolization or, more commonly, via the formation of a 5(4H)-oxazolone intermediate.[4][5][6] Phenylalanine is particularly susceptible to this side reaction, which can result in the undesired D-Phe diastereomer in the final product, complicating purification and compromising biological activity.

-

Coupling Efficiency: The growing peptide chain is anchored to an insoluble solid support, and all reactions occur at this solid-liquid interface.[3] Ensuring that each coupling reaction goes to completion is paramount, as incomplete couplings lead to deletion sequences (e.g., Boc-Phe-Gly-OH) that can be difficult to separate from the target peptide. While glycine residues are not sterically hindered, factors like resin aggregation can impede reaction kinetics.[7]

The selection of an appropriate coupling reagent and methodology is therefore a balancing act between achieving rapid, complete reactions and minimizing undesirable side reactions, especially racemization.

A Comparative Analysis of Modern Coupling Reagents

The fundamental principle of a coupling reagent is to convert the carboxylic acid of the incoming amino acid into a reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[4][8] Modern reagents are typically used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which act as acyl-transfer agents to form highly reactive esters while simultaneously suppressing racemization.[9][10]

Reagent Classes and Mechanisms

The three most prevalent classes of coupling reagents in modern SPPS are carbodiimides, aminium/uronium salts, and phosphonium salts.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DIC, DCC, EDC | Forms a highly reactive O-acylisourea intermediate. Additives (HOBt, Oxyma) are essential to prevent racemization and N-acylurea formation.[9][10] | Cost-effective; well-established. DIC forms a soluble urea byproduct, ideal for SPPS.[1][9] | Slower reaction rates compared to onium salts. Risk of N-acylurea side product if additives are omitted. DCC forms an insoluble urea byproduct.[10] |

| Aminium/Uronium | HBTU, HATU, HCTU, COMU | Reacts with the carboxylate to form an activated OBt, OAt, or Oxyma ester.[1][11] | Fast and efficient coupling.[5] HATU is particularly effective for hindered couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt.[10][12] COMU is a safer, non-explosive alternative based on Oxyma.[11] | More expensive than carbodiimides. Can react with the free N-terminus to cause guanidinylation if used in large excess.[9] |

| Phosphonium | PyBOP, PyAOP | Similar to aminium salts, forms an activated OBt or OAt ester. | Rapid coupling rates. Avoids the carcinogenic byproduct HMPA formed by the original BOP reagent.[1][4] PyAOP is highly reactive, comparable to HATU.[12] | Higher cost. The phosphine oxide byproducts must be thoroughly washed from the resin. |

Experimental Workflow and Protocols

The synthesis of Boc-Phe-Gly-Gly-OH will be performed on a pre-loaded Gly-Wang resin. Wang resin is ideal for Boc-SPPS when the final product is a C-terminal carboxylic acid, as it is cleaved under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA).[13]

General Preparations

-

Resin: Boc-Gly-Wang Resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading).

-

Solvents: Use peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

-

Reagents: Boc-Gly-OH, Boc-L-Phe-OH, Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIPEA).

-

Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: DIC/HOBt Coupling

This protocol represents a classic, cost-effective method where racemization suppression is critical.[9][14]

-

Resin Preparation:

-

Place 1.0 g of Boc-Gly-Wang resin in a reaction vessel.

-

Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[15] Drain the DMF.

-

-

Boc Deprotection (Cycle 1):

-

Add 10 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

-

Add a fresh 10 mL of 50% TFA in DCM and agitate for 25 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

-

Neutralization:

-

Add 10 mL of 10% DIPEA in DMF. Agitate for 2 minutes and drain. Repeat once.

-

Wash the resin with DMF (3 x 10 mL).

-

-

Coupling of Boc-Gly-OH (Cycle 1):

-

In a separate vial, dissolve Boc-Gly-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add this solution to the resin, followed by N,N'-Diisopropylcarbodiimide (DIC) (3 eq.).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling or repeat the step.[14]

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Repeat for Boc-Phe-OH (Cycle 2):

-

Repeat steps 2-5, using Boc-L-Phe-OH in the coupling step (step 4). Due to the risk of racemization, ensure the activation time before adding to the resin is minimized, or use pre-activation for no more than 5-10 minutes.

-

Protocol B: HBTU/DIPEA Coupling

This protocol utilizes a more rapid and highly efficient aminium salt reagent.[14][16]

-

Resin Preparation & Deprotection:

-

Follow steps 1-3 from Protocol A.

-

-

Coupling of Boc-Gly-OH (Cycle 1):

-

In a separate vial, dissolve Boc-Gly-OH (2 eq.), HBTU (2 eq.), and HOBt (2 eq., optional but recommended for critical couplings) in 5 mL of DMF.[14]

-

Add DIPEA (4 eq.) to the vial. The solution may change color.

-

Immediately add the activation mixture to the neutralized resin.

-

Agitate for 30-60 minutes.

-

Monitoring: Perform a Kaiser test. A negative result indicates completion.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Repeat for Boc-Phe-OH (Cycle 2):

-

Repeat the deprotection, neutralization, and coupling steps using Boc-L-Phe-OH. The high efficiency of HBTU generally leads to lower racemization compared to slower methods, as the highly reactive activated ester is consumed quickly.[5]

-

Peptide Cleavage and Work-up

-

Final Wash: After the final coupling and washing, wash the resin with methanol (3 x 10 mL) and dry it under a high vacuum for at least 2 hours.

-

Cleavage:

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

-

Add the filtrate dropwise to 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Incubate at -20°C for 30 minutes to maximize precipitation.[18]

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether twice more to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

The purity and identity of the synthesized Boc-Phe-Gly-Gly-OH must be confirmed analytically.

-

Purification: The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[20][21] Fractions are collected and those containing the pure product are pooled and lyophilized.

-

Analysis: The purity of the final product is assessed by analytical RP-HPLC, monitoring at 214 nm or 220 nm where the peptide bond absorbs.[22] The identity is confirmed by Mass Spectrometry (MS), which should show a molecular ion peak corresponding to the calculated mass of Boc-Phe-Gly-Gly-OH (C18H25N3O6, MW = 379.41 g/mol ).[23][24]

Conclusion and Reagent Selection Strategy

The choice of coupling reagent is a critical decision in peptide synthesis. For a routine synthesis of a simple, non-hindered sequence like Boc-Phe-Gly-Gly-OH, both DIC/HOBt and HBTU/DIPEA are excellent choices.

-

For cost-sensitive applications and teaching labs: DIC/HOBt is a robust and reliable choice.

-

For high-throughput synthesis or when speed is critical: HBTU offers faster kinetics and high efficiency.

-

For difficult couplings or sterically hindered amino acids (not present in this sequence): A more powerful reagent like HATU would be justified.

-

For labs prioritizing safety and moving away from potentially explosive benzotriazole derivatives: COMU, which is based on Oxyma, is the superior choice, offering HATU-like efficiency without the associated safety concerns.[1][11]

By understanding the principles behind each reagent class and following validated protocols, researchers can confidently and successfully synthesize high-quality peptides for a wide range of applications.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Albericio, F., & Subirós-Funosas, R. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(3), 361-378. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

O'Connell, K. M., et al. (2013). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Bioconjugate Chemistry, 24(5), 743–751. [Link]

-

Abdel-Aziem, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 643. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Aapptec. [Link]

-

Coin, I., et al. (2007). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Angewandte Chemie International Edition, 46(15), 2692-2695. [Link]

-

Mucha, P., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 677-687. [Link]

- Lelo, A., & Hansen, P. R. (2015). Cleavage of synthetic peptides.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

- Lee, K., et al. (2018). Process for the Preparation of Tripeptide.

- Kim, S., et al. (2016). Process for the racemization of α-amino acids.

-

Douat, C., et al. (2002). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]

-

Andrés, J. M., et al. (2015). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Sustainable Chemistry & Engineering, 3(10), 2567-2574. [Link]

-

Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

-

Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1281. [Link]

-

Vedantu. (n.d.). Show all the steps involved in the solid-phase synthesis of the tripeptide Val-Phe-Gly. Vedantu. [Link]

-

Klose, J., et al. (2016). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 81(16), 7241-7248. [Link]

-

Bada, J. L. (1982). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Proceedings of the National Academy of Sciences, 79(14), 4340-4342. [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. chempep.com [chempep.com]

- 3. bachem.com [bachem.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. peptide.com [peptide.com]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 肽偶联剂选择指南 [sigmaaldrich.com]

- 13. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. biovera.com.au [biovera.com.au]

- 21. hplc.eu [hplc.eu]

- 22. almacgroup.com [almacgroup.com]

- 23. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Standard Boc Deprotection Methods for Boc-Phe-Gly-Gly-OH

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a variety of conditions and its clean, acid-lability.[1] This application note provides a detailed guide for the deprotection of the tripeptide Boc-Phe-Gly-Gly-OH, offering a comparative analysis of the two most prevalent acidic methodologies: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent. This document is intended for researchers, scientists, and professionals in drug development, providing not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and efficient deprotection.

The Chemical Rationale of Boc Deprotection

The efficacy of the Boc group stems from its susceptibility to cleavage under anhydrous acidic conditions.[2] The deprotection mechanism is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine of the peptide.[1][3] The liberated amine is then protonated by the acid, yielding the corresponding amine salt.[1]

Mechanistic Pathway of Acid-Catalyzed Boc Deprotection

Figure 1. Mechanism of Acidic Boc Deprotection.

A critical consideration during this process is the fate of the highly reactive tert-butyl cation.[4] In the absence of a nucleophilic scavenger, this cation can alkylate electron-rich residues within the peptide sequence, such as the indole ring of tryptophan or the thioether of methionine.[][6] While Phenylalanine is less susceptible than Tryptophan, the presence of scavengers is a good laboratory practice to ensure the integrity of the final product.

Comparative Analysis of Deprotection Reagents

The choice between TFA and HCl is often dictated by the specific requirements of the synthesis, including the nature of the peptide, downstream applications, and desired salt form of the final product.

| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |

| Reagent Form | Liquid, often used neat or diluted in DCM. | Gas dissolved in an organic solvent (e.g., 4M in 1,4-dioxane). |

| Reaction Speed | Very fast, often complete within 30-60 minutes at room temperature. | Generally fast, typically complete within 10-30 minutes.[7] |

| Work-up | Requires careful removal of excess TFA, which is corrosive and has a high boiling point. Co-evaporation with a non-polar solvent like toluene is often necessary.[7] | Excess HCl and dioxane can be removed under vacuum. Dioxane removal can be challenging due to its high boiling point and potential to form peroxides.[7] |

| Product Salt Form | Trifluoroacetate salt, which can be oily and difficult to handle.[7] | Hydrochloride salt, which is often a crystalline, free-flowing solid, facilitating isolation and handling.[7] |

| Side Reactions | Can promote side reactions if not used with appropriate scavengers.[] Potential for trifluoroacetylation of amine and hydroxyl groups, though less common under standard conditions. | Less prone to some side reactions compared to TFA. However, the solvent (dioxane) is a known carcinogen and requires careful handling. |

| Safety & Handling | Highly corrosive and requires handling in a fume hood.[7] | HCl is corrosive. Dioxane is a peroxide-former and a suspected carcinogen, requiring specialized handling and storage. |

Experimental Protocols

The following protocols are optimized for the deprotection of Boc-Phe-Gly-Gly-OH.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly effective and widely used for its rapid reaction times. The use of Dichloromethane (DCM) as a co-solvent aids in substrate solubility.

Workflow for TFA-mediated Boc Deprotection

Figure 2. Experimental workflow for Boc deprotection using TFA.

Materials & Equipment:

-

Boc-Phe-Gly-Gly-OH

-

Trifluoroacetic Acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Cold diethyl ether

-

Round-bottom flask, magnetic stirrer, ice bath

-

Rotary evaporator

-

Filtration apparatus or centrifuge

-

High-vacuum line

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Boc-Phe-Gly-Gly-OH (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and stir for 5-10 minutes.

-

Acid Addition: Slowly add TFA (10-20 equivalents, often a 25-50% v/v solution of TFA in DCM is used) to the stirring solution.[3][] The addition should be done dropwise to control any exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 30-60 minutes).[8]

-

Work-up and Isolation: a. Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the bulk of the DCM and TFA.[1][8] b. To remove residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times. c. The resulting oil or solid is the crude peptide as a TFA salt. To obtain a solid, add cold diethyl ether to the residue and triturate until a precipitate forms. d. Collect the solid by filtration or centrifugation, wash with additional cold diethyl ether, and dry under high vacuum.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, often yielding a more manageable hydrochloride salt of the peptide.

Workflow for HCl-mediated Boc Deprotection

Figure 3. Experimental workflow for Boc deprotection using HCl.

Materials & Equipment:

-

Boc-Phe-Gly-Gly-OH

-

4M HCl in 1,4-Dioxane

-

Methanol (optional, to aid solubility)

-

Cold diethyl ether

-

Round-bottom flask, magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus or centrifuge

-

High-vacuum line

Procedure:

-

Dissolution/Suspension: Place Boc-Phe-Gly-Gly-OH (1 equivalent) in a round-bottom flask. Add a minimal amount of an organic solvent like methanol or ethyl acetate if needed to create a slurry or solution.[9]

-

Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents of HCl) to the flask.[][7]

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, and the deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS until completion (typically 10-30 minutes).[7]

-

Work-up and Isolation: a. Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator. b. Add cold diethyl ether to the residue and stir or sonicate to break up any clumps and ensure a fine, solid precipitate. c. Collect the solid product by filtration, wash thoroughly with cold diethyl ether to remove any residual dioxane, and dry under high vacuum.

Troubleshooting and Expert Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient acid, short reaction time, or poor substrate solubility. | Increase the amount of acid, extend the reaction time, or add a co-solvent (e.g., methanol for HCl/dioxane) to improve solubility. |

| Product is an Oil, Not a Solid | The salt form of the peptide (especially TFA salts) may not be crystalline.[7] | Try precipitating from a different solvent system. Alternatively, convert the TFA salt to the HCl salt by dissolving the oil in a minimal amount of solvent and adding HCl in ether/dioxane. Lyophilization from water/acetonitrile can also yield a solid. |

| Side Product Formation | Alkylation of the peptide by the tert-butyl cation. | While less critical for Phe, for more sensitive residues, add a scavenger like anisole or thioanisole (1-5% v/v) to the reaction mixture.[] |

| Difficulty Removing Dioxane | Dioxane has a high boiling point (101 °C) and can be persistent. | After initial evaporation, dissolve the residue in a different, more volatile solvent and re-evaporate. Washing the final solid product thoroughly with a solvent in which dioxane is soluble but the product is not (e.g., ether) is crucial. |

Conclusion

The deprotection of Boc-Phe-Gly-Gly-OH is a straightforward process that can be achieved with high efficiency using either TFA or HCl-based methods. The choice of reagent should be guided by the desired salt form of the final product and the available laboratory infrastructure. While TFA offers a rapid and robust method, the HCl/dioxane protocol often yields a more crystalline and easily handled hydrochloride salt. By understanding the underlying chemical principles and following the detailed protocols and insights provided, researchers can confidently perform this critical step in peptide synthesis.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

-

Tshabuse, F. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

-

Reddit. (2023). Boc De-protection. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

Sources

Application Notes and Protocols: Trifluoroacetic Acid (TFA) for Boc Group Removal from Phe-Gly-Gly Peptides

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering rapid and efficient cleavage.[2][3] This document provides a comprehensive guide to the use of TFA for the removal of the Boc protecting group from the tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly). We will delve into the underlying chemical principles, provide detailed experimental protocols, and address potential challenges to ensure a high-yield, high-purity outcome.

This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. A thorough understanding of the principles outlined herein will empower the user to confidently and successfully perform this critical step in peptide synthesis.

Scientific Principles and Rationale

The efficacy of TFA in Boc deprotection stems from its strong acidic nature, which facilitates the cleavage of the acid-labile tert-butyl carbamate.[3] The generally accepted mechanism proceeds through a series of steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4]

-

Carbocation Formation: This is followed by the loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate.[4]

-

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine of the peptide.[4]

-

Salt Formation: Under the acidic conditions, the newly liberated N-terminal amine is protonated, forming a trifluoroacetate salt.[4]

The tert-butyl cation generated during this process is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid side chains.[4][5] Therefore, the use of "scavengers" is often necessary to trap these carbocations and prevent unwanted modifications of the peptide.[5]

The Importance of Scavengers

While the Phe-Gly-Gly sequence does not contain highly nucleophilic side chains like Tryptophan, Methionine, or Cysteine, the presence of the Phenylalanine residue warrants consideration.[6] The aromatic ring of Phenylalanine can be susceptible to electrophilic attack by the tert-butyl cation, leading to alkylation. To mitigate this and other potential side reactions, a scavenger cocktail is often employed. Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Boc-Phe-Gly-Gly | Peptide Synthesis Grade | --- | Starting material |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99.0% | Major Chemical Supplier | Corrosive and toxic, handle with care[7][8] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Solvent |

| Diethyl Ether | Anhydrous, ≥99.7% | Major Chemical Supplier | For precipitation |

| Triisopropylsilane (TIS) | ≥98% | Major Chemical Supplier | Scavenger |

| Water | Deionized | --- | Scavenger |

Safety Precautions: Trifluoroacetic acid is a strong, corrosive acid.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton recommended for high volumes), safety goggles, and a lab coat.[9][10]

Protocol 1: Standard Boc Deprotection of Boc-Phe-Gly-Gly

This protocol is suitable for small-scale deprotection where side reactions are less of a concern.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-Phe-Gly-Gly peptide in dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

TFA Addition: Slowly add an equal volume of cold TFA to the stirred solution. For instance, if you used 10 mL of DCM, add 10 mL of TFA.[11] This typically creates a 50% TFA/DCM solution.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, toluene can be added and co-evaporated (azeotropic removal).[12]

-

Precipitation: Dissolve the resulting oil or solid in a minimal amount of DCM and add it dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of the DCM).

-

Isolation: A white precipitate of the peptide trifluoroacetate salt should form. Isolate the solid by vacuum filtration or centrifugation.

-

Washing: Wash the precipitate several times with cold diethyl ether to remove any remaining scavengers and byproducts.[13]

-

Drying: Dry the final product under high vacuum.

Protocol 2: Boc Deprotection with a Scavenger Cocktail

This protocol is recommended to minimize potential side reactions, particularly the alkylation of the phenylalanine residue.

Step-by-Step Procedure:

-

Scavenger Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Reaction Setup: Place the Boc-Phe-Gly-Gly peptide in a round-bottom flask with a magnetic stir bar.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide (approximately 10 mL per 100 mg of peptide). Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Follow steps 5-9 from Protocol 1.

Reaction Monitoring and Product Characterization

Monitoring the Deprotection

The progress of the Boc deprotection can be effectively monitored by analytical techniques such as:

-

Thin Layer Chromatography (TLC): The deprotected peptide will have a different retention factor (Rf) compared to the starting material.

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used.[13] The deprotected peptide will have a shorter retention time than the more hydrophobic Boc-protected peptide. A typical gradient might be 0-60% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.[13]

-

Mass Spectrometry (MS): Direct analysis of the reaction mixture can confirm the disappearance of the starting material's molecular ion peak and the appearance of the deprotected peptide's peak.[3]

Characterization of the Final Product

The identity and purity of the final H-Phe-Gly-Gly-OH trifluoroacetate salt should be confirmed by:

-

HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the correct molecular weight of the deprotected peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Extend the reaction time or use a higher concentration of TFA. Monitor the reaction closely by HPLC or TLC. |

| Presence of Side Products | Alkylation of the phenylalanine ring by the t-butyl cation. | Use a scavenger cocktail as described in Protocol 2. |

| Difficulty in Precipitating the Product | The peptide salt may be soluble in the ether/DCM mixture. | Concentrate the reaction mixture to a smaller volume before adding to ether. Ensure the ether is sufficiently cold. |

| Residual TFA in the Final Product | Incomplete removal during work-up. | Perform multiple co-evaporations with toluene or another suitable solvent. For applications sensitive to TFA, an ion-exchange step to the hydrochloride or acetate salt can be performed.[13][14] |

Expert Tip: The removal of residual TFA is crucial for subsequent coupling reactions, as it will neutralize the base required for the reaction.[12] Thorough drying and co-evaporation are key. If the peptide is intended for biological assays, exchanging the TFA counter-ion for acetate or hydrochloride is highly recommended, as TFA can be detrimental to cells.[14]

Conclusion

The removal of the Boc protecting group with TFA is a fundamental and reliable transformation in peptide synthesis. By understanding the underlying mechanism, employing appropriate protocols, and being aware of potential pitfalls, researchers can confidently and efficiently deprotect peptides such as Phe-Gly-Gly. The detailed protocols and troubleshooting guide provided in these application notes serve as a valuable resource for achieving high-purity peptides for downstream applications in research and drug development.

References

-

Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

-

The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Semantic Scholar. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

-

ResearchGate. Peptide Oxidation/Reduction Side Reactions. [Link]

-

ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]

-

AAPPTEC. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

-

PMC. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. [Link]

-

MDPI. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]

-

SB-PEPTIDE. TFA removal service. [Link]

-

PrepChem.com. Synthesis of Boc-Gly. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

University of California, Santa Barbara. Trifluoroacetic Acid SOP. [Link]

-

NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

-

New Jersey Department of Health. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. [Link]

-

Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

Sources

- 2. chempep.com [chempep.com]

- 3. microsaic.com [microsaic.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. nj.gov [nj.gov]

- 11. rsc.org [rsc.org]

- 12. reddit.com [reddit.com]

- 13. peptide.com [peptide.com]

- 14. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

Application Notes & Protocols: Leveraging Boc-Phe-Gly-Gly-OH in Proteomics and Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of the N-terminally protected tetrapeptide, Boc-Phe-Gly-Gly-OH. While primarily recognized as a valuable building block in solid-phase peptide synthesis, its utility extends into critical proteomics workflows, particularly in the realm of enzyme kinetics and inhibitor screening. This document elucidates the rationale and provides detailed protocols for the design and implementation of a fluorogenic protease substrate derived from Boc-Phe-Gly-Gly-OH, transforming it from a synthetic intermediate into a powerful tool for functional proteomics.

Introduction: The Versatility of Boc-Protected Peptides in Functional Proteomics

N-α-tert-Butoxycarbonyl (Boc) protected amino acids and peptides are foundational reagents in the synthesis of custom peptides for a myriad of research applications.[1][2] The Boc group provides a stable yet readily cleavable protecting group for the N-terminal amine, allowing for the controlled, stepwise assembly of peptide chains.[2] Beyond its role in synthesis, the inherent peptide sequence of molecules like Boc-Phe-Gly-Gly-OH can be exploited as a recognition motif for specific proteases.

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. A cornerstone of proteomics and drug discovery is the characterization of protease activity and the identification of potent and specific inhibitors.[3] This is often achieved through the use of synthetic peptide substrates that are modified to produce a measurable signal upon cleavage.[4][5]

This guide focuses on the conceptualization and practical application of Boc-Phe-Gly-Gly-OH as a precursor for a fluorogenic substrate to probe the activity of proteases that recognize the Phenylalanine-Glycine-Glycine motif.

Principle of Application: From a Synthetic Building Block to a Functional Proteomics Tool

The core concept involves the chemical modification of the C-terminus of Boc-Phe-Gly-Gly-OH with a fluorophore that is quenched in the intact peptide. Upon enzymatic cleavage of a peptide bond within the Phe-Gly-Gly sequence by a target protease, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This direct relationship between protease activity and fluorescence signal allows for sensitive and real-time monitoring of enzyme kinetics.[4][5]

A widely used and effective fluorophore for this purpose is 7-amino-4-carbamoylmethylcoumarin (ACC). The cleavage of the amide bond linking the peptide to ACC releases the free fluorophore, which exhibits a significant increase in fluorescence intensity compared to the conjugated, quenched state.[4]

Workflow for Developing and Utilizing a Boc-Phe-Gly-Gly-ACC Fluorogenic Substrate

Figure 1: A conceptual workflow outlining the synthesis of a Boc-Phe-Gly-Gly-ACC fluorogenic substrate and its subsequent application in protease activity assays and inhibitor screening.

Detailed Protocols

Synthesis of Boc-Phe-Gly-Gly-ACC Fluorogenic Substrate

Rationale: This protocol describes the solution-phase synthesis to couple Boc-Phe-Gly-Gly-OH with 7-amino-4-carbamoylmethylcoumarin (ACC). The use of coupling agents like EDC and HOBt facilitates the formation of an amide bond between the C-terminal carboxyl group of the peptide and the amine group of ACC.

Materials:

-

Boc-Phe-Gly-Gly-OH

-

7-amino-4-carbamoylmethylcoumarin (ACC)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system

-

Mass spectrometer (for product verification)

Procedure:

-

Activation of Boc-Phe-Gly-Gly-OH:

-

Dissolve 1.1 equivalents of Boc-Phe-Gly-Gly-OH in anhydrous DMF.

-

Add 1.1 equivalents of HOBt and 1.1 equivalents of EDC to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the C-terminal carboxyl group.

-

-

Coupling to ACC:

-

Dissolve 1.0 equivalent of ACC in anhydrous DMF.

-

Slowly add the activated Boc-Phe-Gly-Gly-OH solution to the ACC solution.

-

Add 2.5 equivalents of DIPEA to the reaction mixture to maintain a basic pH.

-

Stir the reaction at room temperature overnight, protected from light.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1% HCl), a weak base (e.g., 5% NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Boc-Phe-Gly-Gly-ACC by mass spectrometry and analytical HPLC.

-

Protocol for Protease Activity Assay

Rationale: This protocol details the use of the synthesized Boc-Phe-Gly-Gly-ACC substrate to measure the activity of a purified protease or a protease in a complex biological sample. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage.

Materials:

-

Purified protease of interest or biological sample (e.g., cell lysate, conditioned media)

-

Boc-Phe-Gly-Gly-ACC substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20; buffer composition should be optimized for the specific protease)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm; wavelengths should be optimized for ACC)

Procedure:

-

Assay Preparation:

-

Prepare a dilution series of the Boc-Phe-Gly-Gly-ACC substrate in Assay Buffer. A typical final concentration range for initial experiments is 1-100 µM.

-

Prepare a solution of the protease in Assay Buffer at a concentration that yields a linear rate of fluorescence increase over the desired time course.

-

-

Assay Execution:

-

To each well of the 96-well plate, add the desired volume of Assay Buffer.

-

Add the protease solution to each well (except for no-enzyme controls).

-

To initiate the reaction, add the substrate solution to each well. The final volume in each well should be consistent (e.g., 100 µL).

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes at a constant temperature.

-

-

Data Analysis:

-

For each substrate concentration, plot fluorescence intensity versus time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Protocol for Protease Inhibitor Screening

Rationale: This protocol adapts the protease activity assay to screen for potential inhibitors. The potency of an inhibitor is determined by its ability to reduce the rate of substrate cleavage.

Materials:

-

All materials from Protocol 3.2.

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Assay Preparation:

-

Prepare a dilution series of the inhibitor compounds in Assay Buffer.

-

Prepare the protease solution in Assay Buffer.

-

Prepare the Boc-Phe-Gly-Gly-ACC substrate solution in Assay Buffer at a concentration equal to or below the Kₘ value determined in Protocol 3.2.

-

-

Assay Execution: